molecular formula C19H21N3O2S B12574219 Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- CAS No. 194491-33-3

Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-

Cat. No.: B12574219
CAS No.: 194491-33-3
M. Wt: 355.5 g/mol
InChI Key: KVELTXFWEPKKJL-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This specific compound is notable for its unique structure, which includes a methoxyphenyl group and a thienyl-isoxazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with 5-(2-thienyl)-3-isoxazolylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the thienyl-isoxazolyl moiety.

    N-Nitroso-1-(2-methoxyphenyl)piperazine: Another related compound with a nitroso group, which may have different chemical and biological properties.

Uniqueness

Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- is unique due to its combination of a methoxyphenyl group and a thienyl-isoxazolyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other piperazine derivatives.

Properties

CAS No.

194491-33-3

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-thiophen-2-yl-1,2-oxazole

InChI

InChI=1S/C19H21N3O2S/c1-23-17-6-3-2-5-16(17)22-10-8-21(9-11-22)14-15-13-18(24-20-15)19-7-4-12-25-19/h2-7,12-13H,8-11,14H2,1H3

InChI Key

KVELTXFWEPKKJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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